molecular formula C4H10ClNO4 B2688147 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride CAS No. 2044713-01-9

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride

Cat. No.: B2688147
CAS No.: 2044713-01-9
M. Wt: 171.58
InChI Key: DJRLDLCIBKRSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an aminooxy group and a methoxy group attached to a propanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride typically involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxime and hydrazone derivatives.

    Biology: Employed in the study of enzyme inhibition, particularly those involving pyridoxal phosphate-dependent enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of gamma-aminobutyric acid (GABA) transaminase, which can affect neurotransmitter levels in the brain.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable complex with the enzyme-bound pyridoxal phosphate, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to increased levels of substrates such as gamma-aminobutyric acid in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Another aminooxy compound with similar enzyme inhibition properties.

    3-Methoxypropanoic acid: Shares the methoxypropanoic acid backbone but lacks the aminooxy group.

    Hydroxylamine hydrochloride: Contains the aminooxy group but lacks the methoxypropanoic acid structure.

Uniqueness

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride is unique due to its combined aminooxy and methoxy functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-aminooxy-3-methoxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4.ClH/c1-8-2-3(9-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRLDLCIBKRSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.